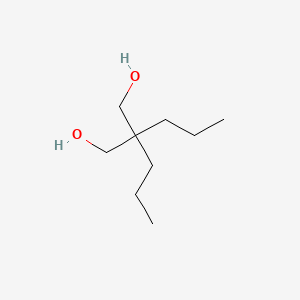

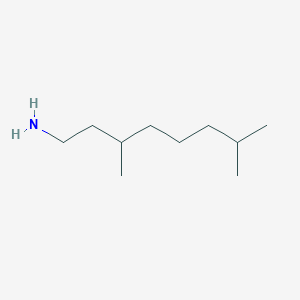

2,2-Dipropyl-1,3-propanediol

Descripción general

Descripción

2,2-Dipropyl-1,3-propanediol (DPPD) is a compound that has been studied extensively in scientific research. It is a colorless liquid with a low vapor pressure and a high boiling point, making it an ideal choice for laboratory experiments. It is also relatively non-toxic and has a low odor, making it suitable for a wide range of applications. DPPD has been used in a variety of research settings, from biochemical and physiological studies to drug delivery and drug development.

Aplicaciones Científicas De Investigación

Biotechnological Production

Microbial Production : 1,3-Propanediol, a closely related compound to 2,2-Dipropyl-1,3-propanediol, has been extensively studied for microbial production. This compound finds applications in polymer, cosmetic, and other industries. Microorganisms like Clostridium butyricum and Klebsiella pneumoniae have been utilized for its biosynthesis. Genetic engineering has been employed to enhance production yields and process efficiency (Yang et al., 2018).

Metabolic Engineering for Enhanced Production : The application of metabolic engineering has led to significant improvements in the biological production of 1,3-propanediol. This involves the use of genes from natural strains that produce 1,3-propanediol from glycerol, and the development of recombinant strains that utilize alternative feedstocks like glucose (Nakamura & Whited, 2003).

Chemical Synthesis and Catalysis

- Catalytic Hydrogenolysis of Glycerol : The catalytic hydrogenolysis of glycerol to propanediols, including 1,3-propanediol, is a promising synthesis route. Various catalysts, including transition and noble metals, have been explored to optimize the yield and selectivity for the desired propanediols (Wang, Zhou, & Guo, 2015).

Material Science and Polymer Chemistry

Polyester Synthesis : Polyesters based on 2-propargyl-1,3-propanediol, which is structurally related to this compound, have been developed. These polyesters exhibit unique properties due to self-segregation induced folding and crystallization, making them suitable for various applications in material science (Mandal et al., 2014).

- hydroxylated soybean oil and bio-based propanediols, including bio-based 1,3-propanediol, in synthesizing bio-polyurethanes, has been researched. This approach aims to create more environmentally friendly polyurethane materials with modified structural and thermal properties (Datta & Głowińska, 2014).

Environmental and Sustainability Aspects

- Renewable Resource Utilization : Efforts are being made to produce 1,3-propanediol from renewable resources like glucose rather than glycerol. This is aimed at making the production process more cost-effective and environmentally sustainable, potentially impacting the production and applications of related compounds like this compound (Biebl et al., 1999).

Downstream Processing and Recovery

Separation Technologies : The separation and purification of biologically produced diols, such as 1,3-propanediol, are critical in downstream processing. Techniques like evaporation, distillation, membrane filtration, and ion exchange chromatography have been explored for their efficiency and cost-effectiveness (Xiu & Zeng, 2008).

Continuous Countercurrent Extraction : Research has been conducted on the continuous extraction of 1,3-propanediol from fermentation broth using techniques like countercurrent salting-out extraction. This method shows promise in improving the recovery and purity of the product (Fu, Sun, & Xiu, 2013).

Mecanismo De Acción

Target of Action

This compound is a simple alkyl diol , but its specific biological targets have not been identified yet

Mode of Action

It is known that alkyl diols can interact with various biological targets, potentially leading to a range of physiological effects .

Biochemical Pathways

Alkyl diols can potentially be involved in a variety of biochemical pathways, depending on their specific molecular targets

Result of Action

It is known that alkyl diols can have a variety of physiological effects, depending on their specific molecular targets .

Propiedades

IUPAC Name |

2,2-dipropylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-5-9(7-10,8-11)6-4-2/h10-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSSCEGRDWUQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309471 | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24765-54-6 | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24765-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)